molecular formula C19H27NO3 B1325701 Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate CAS No. 898771-07-8

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

Cat. No. B1325701
M. Wt: 317.4 g/mol
InChI Key: HVJHGRYSLRHPNW-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate, also known as ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoic acid, is a synthetic organic compound used in laboratory experiments and scientific research. It is a derivative of the amino acid leucine and is used as a building block for the synthesis of other molecules. Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate has a wide range of applications in biochemistry, pharmacology, and medical research.

Scientific Research Applications

Antimalarial and Antimycobacterial Activities

Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, related to Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate, have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum (K1 strain) and antimycobacterium. These compounds also underwent cytotoxic activity evaluation against Vero cells (Nongpanga Ningsanont et al., 2003).

Application in Optical Materials

Novel, star-shaped molecules synthesized from a related compound were investigated for their application in optical materials. These molecules exhibited good processability and showed significant potential in electro-optic applications, demonstrating the versatility of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate derivatives in materials science (M. Cho et al., 2008).

Catalytic and Synthetic Applications

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate and its derivatives have been used as intermediates in various synthetic and catalytic processes. These include the synthesis of complex molecular structures and the facilitation of specific chemical reactions, highlighting the compound's role in advancing synthetic chemistry techniques (Sonali M. Date et al., 2004).

Development of Cardiovascular Medications

Derivatives of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate have been explored in the synthesis of cardiovascular medications. Their potential as calcium channel antagonists was particularly noted, indicating a promising avenue for the development of new treatments for cardiovascular diseases (Vishal Gupta & U. Misra, 2008).

Antimicrobial Activity

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate derivatives have been synthesized and tested for their antibacterial activities. These compounds showed significant potential in combating bacterial infections, underscoring their importance in the field of antimicrobial research (A. Mir & V. Mulwad, 2009).

properties

IUPAC Name

ethyl 6-oxo-6-[3-(pyrrolidin-1-ylmethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)11-4-3-10-18(21)17-9-7-8-16(14-17)15-20-12-5-6-13-20/h7-9,14H,2-6,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHGRYSLRHPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643232
Record name Ethyl 6-oxo-6-{3-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate

CAS RN

898771-07-8
Record name Ethyl ε-oxo-3-(1-pyrrolidinylmethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-{3-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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